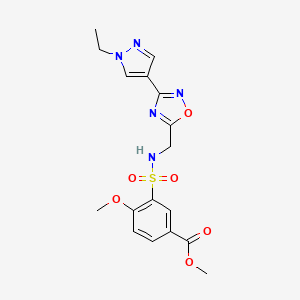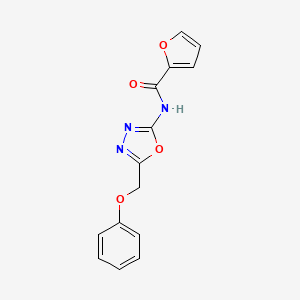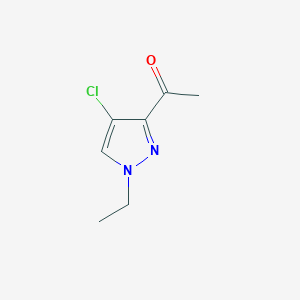![molecular formula C16H18ClN3O3 B2688198 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid CAS No. 1214797-41-7](/img/structure/B2688198.png)
4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid” is a chemical substance with the molecular formula C10H15N3O3 . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of imidazoles, a key component of this compound, has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications . The synthesis of imidazol-4-ones, another important scaffold in this compound, has also been extensively studied .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring attached to a propyl chain, which is further connected to a 4-oxobutanoic acid group. The 4-chlorophenyl group is attached to the 4-oxobutanoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.24 g/mol .Applications De Recherche Scientifique
Molecular Docking and Biological Activity
Studies have shown that derivatives of butanoic acid, similar in structure to the compound , are involved in molecular docking, indicating their potential role in inhibiting specific growth factors and exhibiting biological activities. For instance, butanoic acid derivatives have been analyzed for their ability to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance and potential therapeutic applications (K. Vanasundari et al., 2018).
Vibrational Spectroscopic and Supramolecular Studies
Vibrational spectroscopic analysis, combined with supramolecular studies, has been applied to chloramphenicol derivatives, revealing the role of conventional and non-conventional hydrogen bonds in the molecular structure. This approach offers insights into the structural stability and interactions within molecules, potentially guiding the design of new compounds with enhanced stability or activity (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials and Reactivity
The analysis of vibrational wavenumbers and molecular structure, including the assessment of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, suggests that certain derivatives exhibit properties making them suitable candidates as nonlinear optical materials. The reactivity and stability of these molecules, as determined by natural bond orbital (NBO) analysis and HOMO-LUMO evaluations, underline their potential in various applications, ranging from materials science to pharmacology (Rahul Raju et al., 2015).
Advanced Oxidation Processes
The compound and its related structures have been implicated in advanced oxidation processes, showcasing the potential for environmental applications, particularly in the degradation of organic pollutants. The Cr(III)/Cr(VI) redox cycle, facilitated by derivatives of 4-chlorophenol, has been explored for the oxidative degradation of aqueous organic pollutants, indicating the utility of these compounds in water treatment technologies (A. D. Bokare et al., 2011).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives, exploring their potential in medicinal chemistry, including antifungal and anticancer applications. The structural elucidation, thermal analysis, and assessment of biological activities of these derivatives are crucial steps toward understanding their potential therapeutic benefits and applications (M. Attia et al., 2013; M. Rashid et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-4-2-12(3-5-13)15(21)10-14(16(22)23)19-6-1-8-20-9-7-18-11-20/h2-5,7,9,11,14,19H,1,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRMZJFNNVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)
![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)


![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)